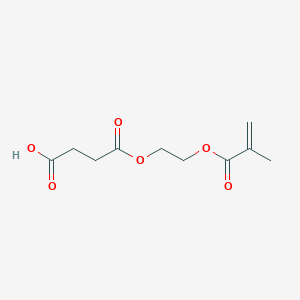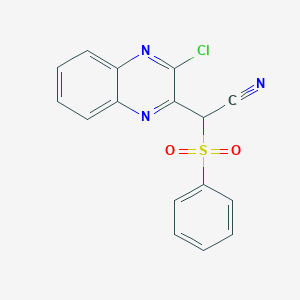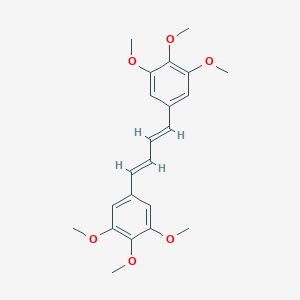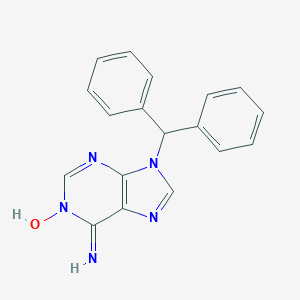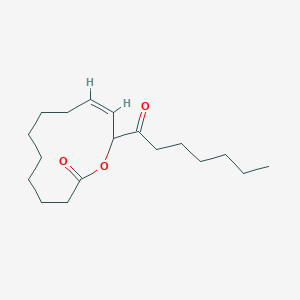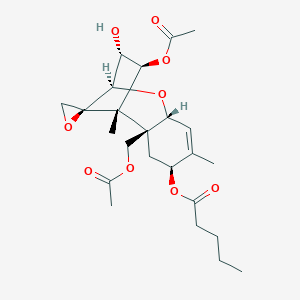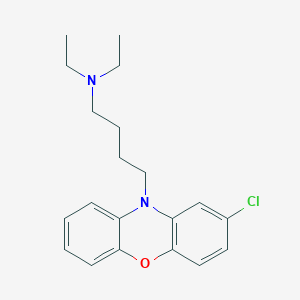
10H-Phenoxazine-10-butanamine, 2-chloro-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NCGC00167772-01, also known as 10-DEBC, is a synthetic organic compound that functions as an inhibitor of protein kinase B (Akt). This compound is a derivative of thioridazine, a well-known antipsychotic drug that acts as an antagonist of dopamine receptor activity. NCGC00167772-01 has shown potential in inhibiting the kinase activity of Pim-1, a proto-oncogene serine/threonine kinase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NCGC00167772-01 involves several steps, starting from the basic structure of thioridazine. The key steps include:
Formation of the Phenoxazine Core: The phenoxazine core is synthesized through a series of condensation reactions involving appropriate aromatic amines and phenols under acidic conditions.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the chloro and butyl groups. These reactions typically involve halogenation and alkylation steps.
Final Assembly: The final compound is assembled by linking the substituted phenoxazine core with diethylamine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of NCGC00167772-01 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
NCGC00167772-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thioridazine precursor.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioridazine and related derivatives.
Substitution: Various substituted phenoxazine derivatives.
Aplicaciones Científicas De Investigación
NCGC00167772-01 has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the inhibition of protein kinases, particularly Akt and Pim-1.
Biology: Investigated for its effects on cell signaling pathways and its potential to modulate cellular processes.
Medicine: Explored for its therapeutic potential in cancer treatment due to its ability to inhibit key kinases involved in tumor growth and survival.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery.
Mecanismo De Acción
NCGC00167772-01 exerts its effects by inhibiting the activity of protein kinase B (Akt) and Pim-1 kinase. These kinases play crucial roles in cell survival, proliferation, and metabolism. By binding to the active sites of these kinases, NCGC00167772-01 prevents their phosphorylation and activation, thereby disrupting downstream signaling pathways that promote cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Thioridazine: The parent compound, primarily used as an antipsychotic.
10-DEBC hydrochloride: A closely related compound with similar inhibitory properties.
Other Akt Inhibitors: Compounds like MK-2206 and GSK690693, which also target Akt but may have different chemical structures and specificities.
Uniqueness
NCGC00167772-01 is unique due to its dual inhibitory action on both Akt and Pim-1 kinases. This dual inhibition makes it a valuable tool in research focused on understanding the interplay between these kinases in various cellular processes and diseases .
If you have any more questions or need further details, feel free to ask!
Propiedades
Fórmula molecular |
C20H25ClN2O |
|---|---|
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine |
InChI |
InChI=1S/C20H25ClN2O/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3 |
Clave InChI |
GYBXAGDWMCJZJK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl |
SMILES canónico |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl |
Sinónimos |
ribosomal protein A0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


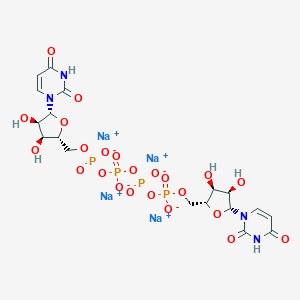
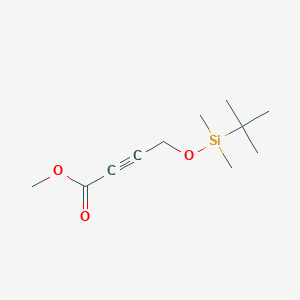
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
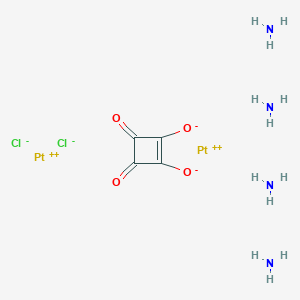
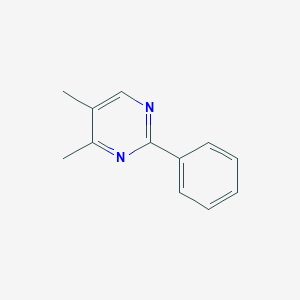
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
